Product packaging for Aprocitentan D4(Cat. No.:)

Aprocitentan D4

Cat. No.: B12425039
M. Wt: 550.2 g/mol
InChI Key: DKULOVKANLVDEA-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Aprocitentan (B1667571) Development and its Parent Compound, Macitentan

The journey of Aprocitentan is intrinsically linked to the development of endothelin receptor antagonists (ERAs) by the Swiss pharmaceutical company Actelion, which was later acquired by Johnson & Johnson and from which Idorsia Pharmaceuticals was spun off. nih.govcaymanchem.com Actelion was a pioneer in the field of ERAs, successfully developing Bosentan (B193191), the first oral dual ERA for pulmonary arterial hypertension (PAH). ingentaconnect.comeurekaselect.com

Building on this expertise, Actelion developed Macitentan (Opsumit®), a next-generation dual ERA with an improved profile. d-nb.infofda.gov Macitentan was designed through a dedicated research program aimed at enhancing efficacy and safety over existing ERAs. springermedizin.de During the metabolic studies of Macitentan, its major and pharmacologically active metabolite was identified as Aprocitentan (also known as ACT-132577). ingentaconnect.commdpi.comcleanchemlab.com Aprocitentan itself is a potent dual ERA. ingentaconnect.com

Recognizing its potential, Idorsia Pharmaceuticals, a spin-off from Actelion, continued the development of Aprocitentan as a standalone therapeutic agent, particularly for resistant hypertension. tandfonline.comidorsia.com This development trajectory, from a metabolite of a successful drug to a therapeutic candidate in its own right, underscores the deep research history behind the compound.

Fundamental Principles of Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling is a fundamental technique in pharmaceutical research, providing a method to trace the fate of a drug molecule within a biological system. springermedizin.deijsrtjournal.com This is achieved by replacing one or more atoms of the compound with their isotopes. Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass without significantly altering the chemical properties of the molecule. ijsrtjournal.com

Commonly used stable isotopes in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). tandfonline.com These non-radioactive isotopes allow researchers to differentiate the labeled drug from its endogenous counterparts and other substances within the body using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govglpbio.cn

Deuterium, a stable isotope of hydrogen, is particularly significant in drug research for several reasons. The substitution of hydrogen with deuterium, known as deuteration, is a subtle structural modification that can have profound effects on a molecule's metabolic fate. medchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. ingentaconnect.com This increased bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of that bond, is slowed down. d-nb.infotandfonline.com

In drug metabolism, many enzymatic reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. eurekaselect.comaquigenbio.com By strategically placing deuterium at metabolically vulnerable positions on a drug molecule, researchers can slow down its metabolism. d-nb.infomedchemexpress.com This can lead to an increased half-life, higher systemic exposure, and potentially a more favorable pharmacokinetic profile. medchemexpress.comnih.gov

Deuterated analogs of drug candidates are invaluable tools in preclinical studies. Current time information in Bangalore, IN. One of the primary applications is in pharmacokinetic (PK) studies, where they help in understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.gov

Another critical application is their use as internal standards in bioanalytical methods. idorsia.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated analog is added to a biological sample (e.g., plasma or urine). Because the deuterated compound is chemically identical to the analyte of interest but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise and accurate quantification of the non-labeled drug in the sample, correcting for any loss of analyte during sample preparation and analysis. caymanchem.com

Overview of Aprocitentan as a Dual Endothelin Receptor Antagonist (ERA) in Preclinical Investigations

Aprocitentan is a potent, orally active dual endothelin receptor antagonist, meaning it blocks both the endothelin A (ETA) and endothelin B (ETB) receptors. ingentaconnect.commdpi.com The endothelin system, particularly the peptide endothelin-1 (B181129) (ET-1), is a powerful vasoconstrictor and is implicated in the pathophysiology of hypertension and other cardiovascular diseases. nih.govnih.gov By blocking the ETA and ETB receptors, Aprocitentan inhibits the detrimental effects of ET-1, such as vasoconstriction, inflammation, fibrosis, and cell proliferation. fda.gov

Preclinical studies have demonstrated the efficacy of Aprocitentan in various animal models of hypertension. nih.govahajournals.org These studies have shown that Aprocitentan can significantly lower blood pressure. ahajournals.org Furthermore, preclinical investigations have explored its effects in combination with other antihypertensive agents, suggesting potential synergistic or additive effects. nih.gov

Below are some key preclinical parameters for Aprocitentan:

ParameterValueReference
ETA Receptor IC50 3.4 nM tandfonline.commedchemexpress.comresearchgate.net
ETB Receptor IC50 987 nM tandfonline.commedchemexpress.comresearchgate.net
ETA/ETB Inhibitory Potency Ratio 1:16 mdpi.comnih.gov
Half-life (in humans) Approximately 44 hours d-nb.infotandfonline.comnih.gov
Plasma Protein Binding >99% ijsrtjournal.comidorsia.com

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The pharmacokinetic profile of Aprocitentan has also been characterized in preclinical and early clinical studies:

Pharmacokinetic ParameterObservationReference
Absorption Peak plasma concentrations reached in 3-9 hours. tandfonline.com
Distribution Apparent volume of distribution is approximately 20 L. ijsrtjournal.comidorsia.com
Metabolism Primarily through N-glucosidation and hydrolysis, independent of major CYP450 enzymes. tandfonline.comidorsia.com
Excretion Approximately 52% excreted in urine and 25% in feces. idorsia.com

Rationale for the Specific Deuteration of Aprocitentan to Aprocitentan D4 for Research Purposes

The primary and specific reason for the deuteration of Aprocitentan to this compound is for its use as an internal standard in bioanalytical methods. nih.gov Specifically, penta-deuterated Aprocitentan (though commonly referred to as this compound in commercial listings) is utilized in liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) assays to accurately quantify the concentration of Aprocitentan in biological matrices such as plasma. nih.govcleanchemlab.comglpbio.cnaquigenbio.commedchemexpress.com

In these analytical procedures, a precise amount of this compound is added to the patient or animal sample at the beginning of the sample preparation process. nih.gov During the LC-MS/MS analysis, Aprocitentan and this compound co-elute from the liquid chromatography column but are separated by the mass spectrometer based on their mass-to-charge ratio. The detector response for Aprocitentan is normalized to the response of the known concentration of this compound. This normalization corrects for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the high precision and accuracy required for pharmacokinetic and other quantitative preclinical and clinical studies. caymanchem.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14Br2N6O4S B12425039 Aprocitentan D4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14Br2N6O4S

Molecular Weight

550.2 g/mol

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2

InChI Key

DKULOVKANLVDEA-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Aprocitentan D4

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Aprocitentan (B1667571)

The synthesis of Aprocitentan D4 is not explicitly detailed in publicly available literature; however, a logical and established pathway can be derived from the known synthesis of its parent compound, Macitentan, and the general principles of isotopic labeling. ijsrst.comresearchgate.net Aprocitentan is itself an active metabolite of Macitentan, formed through oxidative depropylation. nih.gov The synthetic route to this compound would therefore likely mirror the synthesis of Aprocitentan, with the key difference being the introduction of a deuterated building block at an early stage.

The most direct pathway involves a multi-step sequence starting from key pyrimidine-based precursors. The core of the synthesis is the sequential coupling of three main components: a central pyrimidine (B1678525) ring, a deuterated ethoxy linker, and the terminal pyrimidine and sulfamide (B24259) moieties. A plausible synthetic scheme would involve first reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with sulfamide, followed by the introduction of the deuterated linker, and finally coupling with 5-bromo-2-chloropyrimidine.

The key step for deuterium incorporation is the nucleophilic substitution reaction that introduces the ethoxy bridge. By using a deuterated version of ethylene (B1197577) glycol, the deuterium atoms are permanently and specifically installed into the molecular backbone.

Site-specific deuteration is crucial for creating isotopically labeled compounds with precise properties. For this compound, the goal is to replace the four hydrogen atoms on the ethoxy linker (-O-CH2-CH2-O-) with deuterium atoms (-O-CD2-CD2-O-). The primary strategy to achieve this with high isotopic purity and regioselectivity is the use of a deuterated synthetic precursor.

Instead of attempting to exchange hydrogen for deuterium on the final Aprocitentan molecule (a process that would lack specificity and efficiency), the synthesis is designed to incorporate the deuterium atoms from the start. The chosen method is:

Synthesis from Deuterated Precursors: This is the most common and reliable method for site-specific labeling. The synthesis utilizes ethylene-d4-glycol (HO-CD2-CD2-OH) as a key reagent. This building block is reacted with the pyrimidine core intermediate, ensuring that the deuterium atoms are located exclusively on the ethylene bridge and nowhere else in the final molecule. This approach avoids unwanted side reactions and ensures a high degree of isotopic enrichment.

Optimizing reaction conditions is critical to maximize the yield and isotopic purity of the deuterated product, ensuring efficient incorporation of the expensive deuterated reagent. While specific optimization data for this compound is proprietary, the principles can be inferred from related syntheses. researchgate.netresearchgate.net Key parameters that require optimization include:

Solvent and Base Selection: The choice of solvent and base is critical for the nucleophilic substitution steps. Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used. ijsrst.com Bases like potassium tert-butoxide or sodium hydride are employed to deprotonate the alcohol or sulfamide groups, facilitating the reaction. ijsrst.comresearchgate.net The optimal combination is chosen to ensure high reactivity and minimize side-product formation.

Temperature and Reaction Time: Reaction kinetics are controlled by temperature. The coupling reactions may be performed at temperatures ranging from room temperature to elevated temperatures (e.g., 55-65°C) to drive the reaction to completion. ijsrst.com Reaction time is monitored, often using chromatographic techniques like HPLC, to determine the point of maximum product formation before significant degradation or side reactions occur.

Purification Methods: After the synthesis, purification is essential to separate the final deuterated product from any unreacted starting materials, non-deuterated contaminants, and other impurities. Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to achieve high chemical and isotopic purity.

Precursor Chemistry and Reagent Selection for this compound Synthesis

The synthesis of this compound relies on a selection of specific precursors and reagents. The molecular structure is assembled from several key building blocks.

Role in Synthesis Precursor/Reagent Chemical Name Purpose
Core Structure 5-(4-bromophenyl)-4,6-dichloropyrimidine5-(4-bromophenyl)-4,6-dichloropyrimidineProvides the central pyrimidine ring linked to the bromophenyl group.
Side Chain 5-bromo-2-chloropyrimidine5-bromo-2-chloropyrimidineForms the terminal bromopyrimidine ring of the molecule.
Functional Group SulfamideSulfamideProvides the key sulfamide functional group required for biological activity.
Deuterated Linker Ethylene-d4-glycol1,1,2,2-tetradeuterioethane-1,2-diolThe source of the four deuterium atoms, forming the stable isotopic bridge.
Base/Catalyst Potassium tert-butoxide (KOtBu) / Sodium Hydride (NaH)Potassium tert-butoxide / Sodium HydrideUsed to deprotonate hydroxyl and amine groups to create nucleophiles for coupling reactions. ijsrst.comresearchgate.net
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Tetrahydrofuran, DimethylformamideSolvents used to dissolve reactants and facilitate the chemical transformations. ijsrst.com

Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Confirmation of this compound

A combination of advanced analytical techniques is required to confirm the successful synthesis of this compound, verify its structure, and assess its chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to assess the chemical purity of the final compound. ijsrst.com By comparing the retention time of the synthesized this compound with a non-deuterated reference standard of Aprocitentan, its identity can be preliminarily confirmed. The purity is determined by integrating the area of the product peak relative to any impurity peaks detected, often by a UV detector set to an absorbance maximum for the molecule (e.g., around 226 nm). ajpaonline.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule. For this compound, the molecular weight is expected to be approximately 550.2 g/mol , which is 4 mass units higher than the non-deuterated Aprocitentan (approx. 546.2 g/mol ), confirming the presence of the four deuterium atoms. synzeal.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used in bioanalytical methods to quantify the compound in biological matrices, where this compound serves as an ideal internal standard. fda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic signals corresponding to the four protons of the ethylene bridge would be absent, providing clear evidence of successful deuteration at that specific site.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal in the region corresponding to the ethoxy linker, directly confirming the presence and location of the deuterium atoms.

¹³C NMR (Carbon NMR): The signals for the two carbon atoms in the deuterated ethylene bridge would appear as multiplets (due to C-D coupling) and may show a slight isotopic shift compared to the non-deuterated compound.

These techniques, when used in combination, provide a comprehensive characterization of the synthesized this compound, confirming its structure, purity, and the precise location of the isotopic labels.

Advanced Analytical Methodologies for Aprocitentan D4 Quantification and Characterization in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Aprocitentan (B1667571) D4

The development of a successful LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection to achieve desired levels of sensitivity, selectivity, and speed. nih.govrsc.org

The primary goal of chromatographic optimization is to achieve efficient separation of the analyte from endogenous matrix components, ensuring a clean signal for detection. longdom.org For compounds like Aprocitentan D4, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. longdom.orgnih.gov

Key parameters that are systematically optimized include:

Stationary Phase (Column): C18 columns are frequently selected for their ability to retain and separate moderately non-polar compounds like this compound from more polar matrix interferences. mdpi.com

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid to improve ionization) and an organic solvent (typically acetonitrile or methanol) is used. rsc.orgmdpi.com The gradient is optimized to ensure sharp peak shapes and adequate retention time.

Flow Rate: Adjusting the flow rate impacts analysis time and separation efficiency. A balance must be struck to achieve good resolution without excessively long run times. longdom.org

Column Temperature: Temperature control is crucial for reproducible retention times and can influence the viscosity of the mobile phase and the efficiency of the separation. researchgate.net

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

Parameter Typical Condition Purpose
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) Provides effective separation of the analyte from biological matrix components. researchgate.net
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes protonation for positive ion mode mass spectrometry. mdpi.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent elutes the analyte from the column. mdpi.com
Flow Rate 0.3 - 0.8 mL/min Optimized for separation efficiency and analysis speed. nih.govresearchgate.net
Column Temperature 30-40 °C Ensures reproducible retention times and peak shapes. researchgate.net
Injection Volume 5 - 10 µL A small volume is used to prevent column overloading.

| Elution Type | Gradient | Allows for efficient elution of a range of compounds and cleaning of the column. chromicent.de |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. rsc.org

The optimization process involves:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar to moderately polar molecules like Aprocitentan and is highly susceptible to matrix effects, making a good internal standard crucial. nih.gov

Precursor Ion Selection: In the first stage of mass analysis, the protonated molecule of this compound, [M+H]+, is selected.

Collision Energy Optimization: The selected precursor ion is fragmented in a collision cell. The collision energy is optimized to produce a stable and abundant product ion.

Product Ion Selection: A specific, intense product ion is selected in the final stage of mass analysis and monitored for quantification. This two-stage filtering process significantly reduces background noise and enhances selectivity. rsc.org

Table 2: Example Mass Spectrometry Parameters for this compound in MRM Mode

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Aprocitentan 550.2 262.1 Positive ESI

| This compound (IS) | 554.2 | 266.1 | Positive ESI |

Note: The specific m/z values are illustrative and would be determined experimentally. The D4 isotope labeling results in a precursor ion that is 4 Daltons higher than the unlabeled analyte.

Role of this compound as an Internal Standard in Bioanalytical Applications

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. biopharmaservices.comnih.gov An internal standard (IS) is a compound added at a known concentration to samples, calibrators, and quality controls to correct for variability during the analytical process. biopharmaservices.comresearchgate.net this compound is an ideal IS for Aprocitentan because it has nearly identical physicochemical properties, meaning it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its mass. nih.gov

To quantify Aprocitentan in an unknown sample, a calibration curve is constructed. This is done by analyzing a series of calibration standards with known concentrations of Aprocitentan and a constant concentration of this compound. A graph is plotted of the peak area ratio (Aprocitentan / this compound) against the concentration of Aprocitentan.

The use of this compound ensures the accuracy and precision of the quantification by compensating for potential analyte loss during sample preparation or fluctuations in instrument response. researchgate.net The method is validated to demonstrate its linearity over a specific concentration range. ajpaonline.com

Table 3: Representative Calibration Curve Performance Data

Parameter Acceptance Criteria Typical Result
Linearity Range Dependent on expected concentrations 0.5 - 20 ng/mL mdpi.com
Correlation Coefficient (r²) > 0.99 0.998 ajpaonline.com
Accuracy Within ±15% of nominal value (±20% at LLOQ) 95 - 105%

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

LLOQ: Lower Limit of Quantification

The "matrix effect" refers to the alteration of ionization efficiency (either suppression or enhancement) of an analyte due to co-eluting components from the biological sample (e.g., plasma, urine). nih.govnih.gov This can significantly impact the accuracy and reproducibility of an LC-MS/MS assay. medipharmsai.com

A key advantage of using a SIL-IS like this compound is its ability to compensate for matrix effects. researchgate.net Since Aprocitentan and this compound co-elute and have the same chemical properties, they experience the same degree of ion suppression or enhancement. researchgate.net Therefore, while the absolute signal intensity of both compounds may change, their peak area ratio remains constant, allowing for accurate quantification. researchgate.net

The matrix effect is formally evaluated during method validation by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solution. researchgate.net

Equation for Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF is calculated to demonstrate that the D4 internal standard effectively tracks and corrects for the variability.

Inter-laboratory Harmonization and Method Transferability for this compound Analysis

Inter-laboratory harmonization ensures that analytical results for a given analyte are comparable and reliable, regardless of where the analysis is performed. nih.gov This is critical in multi-center clinical trials or when transferring an analytical method from a development lab to a contract research organization. Method transferability is the demonstrated ability to successfully reproduce an analytical method in a different laboratory.

Key elements for achieving harmonization and successful method transfer for this compound analysis include:

Standardized and Detailed Protocols: A comprehensive standard operating procedure (SOP) must be written, detailing every step from sample preparation to data processing.

Use of a Common Reference Standard: All participating laboratories should use the same, well-characterized reference standards for both Aprocitentan and this compound.

Defined System Suitability Tests: Criteria must be established to confirm that the analytical system is performing correctly before running samples.

Cross-Validation: Samples with known concentrations are analyzed at both the originating and receiving laboratories, and the results are compared to ensure they meet predefined acceptance criteria.

The use of a robust internal standard like this compound is fundamental to this process. It helps to mitigate minor variations in instrumentation or environmental conditions between labs, thereby increasing the likelihood of a successful method transfer and promoting the harmonization of results. nih.gov

Stability Assessment of this compound in Analytical Solutions and Biological Specimens

The reliability and accuracy of pharmacokinetic and other quantitative studies depend heavily on the stability of the analyte and its internal standard in the matrices being studied. For this compound, which serves as a deuterated internal standard for the quantification of Aprocitentan, a rigorous assessment of its stability under various storage and handling conditions is a critical component of bioanalytical method validation. Regulatory guidelines, such as those from the ICH, mandate these assessments to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis cdn-website.comajpaonline.com. Stability is typically evaluated by analyzing quality control (QC) samples at low and high concentrations after exposure to specific conditions and comparing the results to nominal values or freshly prepared samples celegence.compharmaguideline.com. The acceptance criterion is commonly that the mean concentration of the stability samples should be within ±15% of the nominal concentration celegence.comijpcbs.com.

Comprehensive stability evaluations for this compound are conducted to cover all potential scenarios a sample might encounter. These include stability in stock and working solutions, as well as in biological matrices like plasma under short-term (bench-top), long-term frozen storage, and freeze-thaw cycling conditions ajpaonline.comnih.gov.

Freeze-Thaw Stability

Biological samples may undergo multiple freeze-thaw cycles between collection, storage, and final analysis. Such cycles can affect the integrity of the analyte through mechanisms like pH shifts or precipitation nih.gov. Therefore, the stability of this compound is assessed over several cycles. QC samples in the relevant biological matrix are frozen (e.g., at -20°C or -80°C) for at least 12-24 hours and then thawed unassisted at room temperature. This cycle is typically repeated a minimum of three times before the samples are analyzed cdn-website.compharmaguideline.com. The results are then compared against the acceptance criteria to ensure no significant degradation has occurred.

Table 1: Representative Freeze-Thaw Stability of this compound in Human Plasma (3 Cycles at -20°C)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low QC15.014.798.03.5
High QC80008096101.22.1

Short-Term (Bench-Top) Stability

During routine laboratory processing, samples are often left at room temperature on a laboratory bench for several hours. The bench-top stability assessment is designed to mimic this scenario pharmoutsource.com. QC samples are thawed and kept at ambient temperature for a period that equals or exceeds the expected duration of sample preparation and handling (e.g., 4 to 24 hours) before being analyzed nih.gov. This test ensures that this compound does not degrade during the analytical workflow.

Table 2: Representative Short-Term (Bench-Top) Stability of this compound in Human Plasma (24 hours at Room Temperature)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low QC15.015.2101.34.2
High QC8000794499.31.8

Long-Term Stability

For clinical or preclinical studies that span extended periods, it is crucial to demonstrate that the analyte is stable for the entire duration of sample storage. Long-term stability is evaluated by storing QC samples at a specified low temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from the first sample collection to the last sample analysis ajpaonline.comcelegence.com. These samples are then analyzed, and their concentrations are compared to their nominal values to confirm long-term integrity.

Table 3: Representative Long-Term Stability of this compound in Human Plasma (12 months at -80°C)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low QC15.014.999.35.1
High QC80008120101.52.9

Stock Solution Stability

The stability of the analytical standard in its stock and working solutions is also fundamental. These solutions, often prepared in organic solvents, are stored under specified conditions (e.g., refrigerated or frozen). Their stability is tested periodically by comparing the response of the stored solution to that of a freshly prepared solution ajpaonline.com. This ensures the integrity of the reference materials used for calibration and QC sample preparation.

The successful validation of these stability aspects for this compound confirms its suitability as an internal standard, ensuring that the variability observed in measurements is due to the analyte of interest (Aprocitentan) and not due to the degradation of the standard under routine laboratory conditions.

Molecular and Cellular Pharmacology of Aprocitentan D4 in Preclinical Research

In Vitro Endothelin Receptor Binding Affinities and Selectivity Profiles of Aprocitentan (B1667571) D4.targetmol.comd-nb.infoqu.edu.qaimrpress.com

The foundational mechanism of Aprocitentan D4 at the molecular level is its interaction with endothelin receptors. Preclinical studies have quantified this interaction, revealing its binding characteristics and selectivity.

Quantification of Binding to Endothelin A (ETA) and Endothelin B (ETB) Receptor Subtypes

Aprocitentan is characterized as a dual endothelin receptor antagonist, meaning it targets both ETA and ETB receptors. patsnap.com However, its affinity for these two receptor subtypes is not equal. In vitro binding assays have determined the half-maximal inhibitory concentrations (IC50) and pA2 values, which quantify the compound's potency. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of ET-1 to its receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Aprocitentan demonstrates a significantly higher affinity for the ETA receptor compared to the ETB receptor. targetmol.commedchemexpress.com Specifically, the IC50 for ETA is 3.4 nM, while for ETB it is 987 nM. targetmol.commedchemexpress.com This indicates a much stronger binding to the ETA subtype. The inhibitory potency ratio (ETA:ETB) is approximately 1:16. qu.edu.qanih.gov

Receptor SubtypeIC50 (nM)pA2
Endothelin A (ETA)3.4 targetmol.commedchemexpress.com6.7 targetmol.com
Endothelin B (ETB)987 targetmol.commedchemexpress.com5.5 targetmol.com

Comparative Receptor Occupancy Studies with Non-Deuterated Aprocitentan

Specific preclinical studies directly comparing the receptor occupancy of this compound with its non-deuterated form, Aprocitentan, are not extensively detailed in publicly available literature. This is because the primary role of this compound in research is typically as a stable isotope-labeled internal standard for bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify Aprocitentan in biological samples. The four deuterium (B1214612) atoms increase the molecular weight, allowing it to be distinguished from the non-deuterated compound by a mass spectrometer, without altering its fundamental chemical structure and, by extension, its receptor binding properties. It is a standard assumption in pharmacology that such deuteration does not impact receptor occupancy and affinity.

Functional Antagonistic Activity in Cellular Models and Isolated Tissue Preparations.d-nb.info

Beyond simple binding, the functional consequences of this compound's receptor antagonism have been explored in various preclinical models, demonstrating its ability to inhibit the physiological actions of ET-1.

Inhibition of Endothelin-1 (B181129) Induced Cellular Responses (e.g., Ca2+ mobilization, vasoconstriction).d-nb.info

Endothelin-1 is one of the most potent vasoconstrictors known, exerting its effect by binding to ETA and ETB receptors on vascular smooth muscle cells (VSMCs). nih.govnih.gov This binding initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+) levels, triggering muscle contraction. qu.edu.qa

Preclinical studies demonstrate that Aprocitentan effectively blocks these ET-1-induced responses. By occupying the ETA and ETB receptors on VSMCs, it prevents ET-1 from binding and initiating the signal for Ca2+ mobilization. ijsrtjournal.com This blockade directly translates to an inhibition of vasoconstriction in isolated tissue preparations, such as arterial rings. nih.govijsrtjournal.com This functional antagonism is a key component of its mechanism of action. patsnap.com

Signaling Pathway Modulation in Cultured Cells

Aprocitentan modulates intracellular signaling pathways primarily by blocking the actions of ET-1. The key pathways affected are:

Calcium Signaling: As mentioned, the primary pathway inhibited in VSMCs is the ET-1-induced increase in intracellular Ca2+, which is a prerequisite for contraction. qu.edu.qa

Nitric Oxide (NO) Pathway: ETB receptors are also located on endothelial cells, where their activation by ET-1 stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin. patsnap.comnih.govpatsnap.com By blocking these endothelial ETB receptors, Aprocitentan can reduce the production of NO. qu.edu.qaijsrtjournal.com While this might seem to counteract its primary vasodilatory effect, the predominant action of ET-1 in many pathological states is vasoconstriction mediated by ETA and VSMC-located ETB receptors. Therefore, the net effect of dual antagonism is a reduction in vascular tone. ijsrtjournal.com

Proliferative Pathways: ET-1 is also known to have mitogenic effects, promoting the proliferation and hypertrophy of VSMCs, which contributes to vascular remodeling in chronic hypertension. d-nb.infopatsnap.com By blocking ET receptors, Aprocitentan inhibits these proliferative signaling pathways. tci-thaijo.org

Mechanistic Investigations of this compound's Action on Endothelial and Vascular Smooth Muscle Cells.ijsrtjournal.comijsrtjournal.com

The dual antagonism of this compound results in distinct but complementary actions on the two main cell types within the blood vessel wall.

On Vascular Smooth Muscle Cells (VSMCs): The primary role of both ETA and ETB receptors on VSMCs is to mediate vasoconstriction. qu.edu.qanih.gov Aprocitentan blocks both of these receptor subtypes on the smooth muscle cell surface. ijsrtjournal.com This action directly prevents ET-1 from causing the muscle cells to contract, thereby reducing vascular resistance. ijsrtjournal.com

Preclinical Pharmacokinetic and Metabolism Studies of Aprocitentan D4

Absorption and Distribution Characteristics in Non-Human Animal Models

Preclinical studies have been instrumental in characterizing the absorption and distribution of Aprocitentan (B1667571). These investigations in non-human animal models provide foundational knowledge of the compound's behavior in a biological system.

Apparent Volume of Distribution and Plasma Protein Binding

The apparent volume of distribution (Vd) of Aprocitentan has been determined to be approximately 20 L. drugbank.comijsrtjournal.comamazonaws.comfda.govijsrtjournal.com This value suggests that the compound distributes into tissues beyond the plasma volume.

Aprocitentan exhibits high binding to plasma proteins, with over 99% of the compound bound, primarily to albumin. drugbank.comijsrtjournal.comamazonaws.comfda.govijsrtjournal.com Studies in rats have shown that Aprocitentan is consistently observed in milk samples during lactation. fda.gov The extensive plasma protein binding is a key characteristic influencing its distribution and availability. Notably, this binding does not appear to be significantly affected by renal or hepatic impairment. ijsrtjournal.comamazonaws.comfda.govijsrtjournal.com The blood-to-plasma ratio for Aprocitentan is 0.63. amazonaws.comfda.govijsrtjournal.comidorsia.com

Table 1: Pharmacokinetic Parameters of Aprocitentan

Parameter Value Source(s)
Apparent Volume of Distribution (Vd) ~20 L drugbank.comijsrtjournal.comamazonaws.comfda.govijsrtjournal.com
Plasma Protein Binding >99% (primarily to albumin) drugbank.comijsrtjournal.comamazonaws.comfda.govijsrtjournal.com
Blood-to-Plasma Ratio 0.63 amazonaws.comfda.govijsrtjournal.comidorsia.com

Tissue Distribution Profiling of Aprocitentan D4

While specific tissue distribution studies for this compound are not detailed in the provided search results, the general distribution characteristics of Aprocitentan have been investigated. Following administration of radiolabeled Aprocitentan, concentrations of total radioactivity were found to be markedly lower in whole blood compared to plasma, which is consistent with its blood-to-plasma ratio. researchgate.netnih.gov This suggests that the compound and its metabolites distribute differently between plasma and blood cells. In lactating rats, Aprocitentan was detected in milk. fda.gov

Metabolism Pathways of Aprocitentan and its Deuterated Analog in Preclinical Systems

The metabolism of Aprocitentan has been elucidated through various preclinical studies, identifying both enzymatic and non-enzymatic pathways. The use of deuterated analogs like this compound is a standard technique in such studies to help in the characterization and quantification of metabolites.

Identification of Enzymatic Transformations (e.g., UGT1A1- and UGT2B7-mediated N-glucosidation)

The primary enzymatic metabolic pathway for Aprocitentan is N-glucosidation. drugbank.comijsrtjournal.comamazonaws.comfda.govijsrtjournal.comfda.govidorsia.comeuropa.euijsrtjournal.com This reaction is catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT2B7. drugbank.comijsrtjournal.comamazonaws.comfda.govijsrtjournal.comfda.govidorsia.comeuropa.euijsrtjournal.com This process involves the addition of a glucuronic acid moiety to the sulfamide (B24259) group of Aprocitentan. idorsia.comeuropa.eu This glucosidation pathway leads to the formation of the M3 metabolite, which accounts for approximately 25% of the administered radioactive dose in human studies. researchgate.netnih.govtandfonline.com

Contribution of Non-Enzymatic Hydrolysis to Metabolism

In addition to enzymatic transformation, Aprocitentan undergoes non-enzymatic hydrolysis. drugbank.comijsrtjournal.comamazonaws.comfda.govijsrtjournal.comfda.govidorsia.comeuropa.euijsrtjournal.com This chemical process, which does not rely on enzymes, contributes significantly to the metabolism of the compound. idorsia.comeuropa.eu The hydrolysis of the sulfamide moiety results in the formation of an aminopyrimidine metabolite, identified as M1. idorsia.comeuropa.eu This hydrolysis pathway is a major route of elimination, accounting for approximately 32% of the radioactive dose in human mass balance studies. researchgate.netnih.govtandfonline.com

Characterization and Quantification of Preclinical Metabolites using this compound

The use of stable isotope-labeled compounds like this compound is crucial for metabolite identification and quantification in preclinical studies. In vitro studies using human hepatocytes have proposed several metabolic pathways for Aprocitentan. fda.gov These include hydrolysis to M1, glucosidation to M3, glucuronidation to M8, oxidative debromination followed by glucuronidation to M10, and N-oxidation to M9, which is then glucuronidated to M22. fda.gov The M1 metabolite can be further metabolized to secondary metabolites M2 and M5. fda.gov

Human mass balance studies with radiolabeled Aprocitentan have shown that in plasma, the parent compound accounts for the vast majority (94.3%) of the total radioactivity, indicating no major circulating metabolites. researchgate.netnih.gov In urine, five main products were identified, while in feces, two main products were found, one of which was unchanged Aprocitentan. researchgate.netnih.gov The two primary elimination pathways identified were glucosidation to M3 and hydrolysis to M1. researchgate.netnih.govtandfonline.com

Table 2: Major Metabolic Pathways and Metabolites of Aprocitentan

Pathway Key Enzyme(s)/Process Resulting Metabolite(s) Percentage of Radioactive Dose (in humans) Source(s)
N-glucosidation UGT1A1, UGT2B7 M3 ~25% drugbank.comidorsia.comresearchgate.netnih.govtandfonline.com
Non-enzymatic Hydrolysis Chemical Hydrolysis M1 ~32% idorsia.comresearchgate.netnih.goveuropa.eutandfonline.com

Excretion Mechanisms and Routes in Animal Models

Specific studies detailing the excretion mechanisms and routes for this compound in animal models are not extensively available in the public domain. However, data from studies on its non-deuterated counterpart, Aprocitentan, and its parent compound, Macitentan, provide insights into its likely excretion pathways in preclinical species.

Research Findings:

Excretion in Milk: In preclinical studies involving lactating rats administered with radiolabeled Macitentan, Aprocitentan (as the active metabolite) was consistently detected in milk samples. fda.gov This indicates that, at least in rats, Aprocitentan can be excreted via lactation.

Human Excretion Profile: While not animal data, human studies on radiolabeled Aprocitentan provide valuable context. Following a single dose, approximately 52% of the dose was recovered in the urine (with 0.2% as the unchanged parent compound) and 25% was recovered in the feces (with 6.8% as the unchanged parent compound). ijsrtjournal.com This demonstrates that both renal and fecal pathways are significant routes of elimination for Aprocitentan in humans, suggesting that similar dual-route excretion is probable in animal models.

The table below summarizes the available excretion data for the non-deuterated compound, Aprocitentan.

Excretion RouteSpeciesFindingNote
MilkRatDetected in milk samples following administration of the parent drug, Macitentan. fda.govQualitative finding.
UrineHuman~52% of a radiolabeled dose recovered in urine. ijsrtjournal.comPrimarily metabolites, with 0.2% as unchanged Aprocitentan. ijsrtjournal.com
FecesHuman~25% of a radiolabeled dose recovered in feces. ijsrtjournal.comPrimarily metabolites, with 6.8% as unchanged Aprocitentan. ijsrtjournal.com

Assessment of Deuterium (B1214612) Isotope Effects on Aprocitentan's Pharmacokinetic Profile in Preclinical Species

Direct preclinical studies assessing the pharmacokinetic profile of this compound and comparing it to Aprocitentan are not available in published literature. The primary mention of a deuterated version of this compound is as a "penta-deuterated aprocitentan" used as an internal standard for bioanalytical quantification, a common practice that does not inform on the therapeutic pharmacokinetics of the deuterated molecule itself. nih.gov

However, the potential impact of deuteration on Aprocitentan's pharmacokinetics can be inferred from the well-established principles of the kinetic isotope effect (KIE).

Theoretical Impact of Deuteration:

Deuteration involves replacing one or more hydrogen (H) atoms with its heavier, stable isotope, deuterium (D). wikipedia.org The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. wikipedia.orginformaticsjournals.co.in This difference in bond strength is the basis of the deuterium kinetic isotope effect, which can alter the pharmacokinetic properties of a drug if the deuteration occurs at a site of metabolic attack. nih.gov

Potential effects on Aprocitentan's pharmacokinetic profile include:

Reduced Metabolic Clearance: The metabolism of Aprocitentan is known to involve UGT1A1- and UGT2B7-catalyzed N-glucosidation and non-enzymatic hydrolysis. ijsrtjournal.com If the deuterium substitution in this compound is located at a position susceptible to enzymatic cleavage, the stronger C-D bond would be broken more slowly. This can lead to a reduction in the rate of metabolism and, consequently, lower systemic clearance. juniperpublishers.com

Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the deuterated site, a phenomenon known as "metabolic shunting." juniperpublishers.com This could decrease the formation of certain metabolites, which may be advantageous if those metabolites are associated with adverse effects. nih.gov

Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, slowing this process through deuteration can decrease the extent of pre-systemic elimination and thereby increase oral bioavailability. aacrjournals.org

Pharmacokinetic ParameterDescription of Potential EffectPotential Outcome for this compound vs. Aprocitentan
Clearance (CL)Reduced rate of metabolism due to the stronger C-D bond at a metabolic site. juniperpublishers.comLower
Half-life (t½)Slower elimination from the body as a direct result of reduced clearance. wikipedia.orgLonger
Area Under the Curve (AUC)Increased total drug exposure over time due to slower elimination. Higher
Oral Bioavailability (F)Decreased first-pass metabolism in the liver could lead to more of the drug reaching systemic circulation. aacrjournals.orgHigher

Preclinical Research on Aprocitentan S Biological and Pathophysiological Roles Excluding Clinical Outcomes

Investigation of Endothelin System Modulation in Animal Models of Cardiovascular Function

Preclinical studies in animal models of hypertension have been instrumental in characterizing the pharmacological profile of aprocitentan (B1667571). The compound's efficacy has been particularly noted in models characterized by low renin levels, a condition often associated with salt-sensitive hypertension. nih.govdrugbank.comijsrtjournal.com

Two primary rat models of hypertension have been utilized:

Deoxycorticosterone acetate (B1210297) (DOCA)-salt rats: This model represents a low-renin form of hypertension, where the administration of a mineralocorticoid and a high-salt diet leads to significant blood pressure elevation.

Spontaneously hypertensive rats (SHR): This is a genetic model of essential hypertension with a normal renin profile. nih.govtandfonline.comdrugbank.com

In these models, aprocitentan demonstrated a dose-dependent and sustained reduction in blood pressure. tandfonline.comresearchgate.netdrugbank.com Notably, the antihypertensive effect of aprocitentan was more pronounced in the DOCA-salt rat model compared to the SHR model, highlighting its potential efficacy in endothelin-driven and salt-sensitive forms of hypertension. cdnsciencepub.comtandfonline.comresearchgate.netdrugbank.com A four-week administration of aprocitentan in DOCA-salt rats led to a significant decrease in blood pressure and renal vascular resistance. tandfonline.comresearchgate.netdrugbank.com

The binding of aprocitentan to both ETA and ETB receptors inhibits the actions of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. ahajournals.org This dual antagonism is believed to contribute to its cardiovascular effects. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction, while ETB receptors on endothelial cells can mediate vasodilation. researchgate.net However, ETB receptors on smooth muscle cells also contribute to vasoconstriction. By blocking both receptor subtypes, aprocitentan modulates these pathways, leading to a net reduction in vascular tone.

Interactive Table 1: Effect of Aprocitentan on Blood Pressure in Hypertensive Rat Models

Animal ModelRenin ProfileEffect of Aprocitentan on Blood PressureReference
DOCA-salt ratsLowMore potent and efficacious in lowering blood pressure. nih.govtandfonline.comresearchgate.netdrugbank.com
Spontaneously Hypertensive Rats (SHR)NormalDose-dependent decrease in blood pressure. nih.govtandfonline.comdrugbank.com

Role of Aprocitentan in Mitigating Endothelin-Mediated Pathological Processes in Animal Models

Beyond its direct effects on blood pressure, preclinical research has explored the role of aprocitentan in mitigating the downstream pathological consequences of endothelin system activation, such as inflammation, fibrosis, and tissue remodeling. ahajournals.orgcdnsciencepub.comfda.govahajournals.org

The endothelin system is a known contributor to inflammatory and fibrotic processes in various organs, including the kidneys and heart. ahajournals.orgfda.govahajournals.org Preclinical studies suggest that by blocking endothelin receptors, aprocitentan can attenuate these pathological changes. Dual ETA/ETB receptor antagonists have been shown in animal models to reduce renal inflammation and fibrosis. ahajournals.orgijsrtjournal.com This is achieved, in part, by decreasing intraglomerular pressure and protecting the glomeruli. ahajournals.orgijsrtjournal.com The inhibition of ET-1 signaling by aprocitentan helps to mitigate the pro-inflammatory and pro-fibrotic effects that contribute to end-organ damage in hypertension. cdnsciencepub.comfda.govahajournals.org

Endothelin-1 is a potent mitogen that promotes the proliferation of vascular smooth muscle cells, leading to vascular remodeling and hypertrophy, which are hallmarks of chronic hypertension. tandfonline.comahajournals.org Preclinical investigations have shown that aprocitentan can address these structural changes. In DOCA-salt rats, a 4-week treatment with aprocitentan was found to reduce left ventricular hypertrophy, although this effect was not statistically significant. tandfonline.comresearchgate.netdrugbank.com Furthermore, dual endothelin receptor antagonism has been associated with a reduction in renal vascular hypertrophy in animal models. ahajournals.orgijsrtjournal.com These findings suggest that aprocitentan's benefits extend beyond vasodilation to include protective effects on the cardiovascular structure.

Interactive Table 2: Pathophysiological Effects of Aprocitentan in Animal Models

Pathological ProcessAnimal ModelObserved Effect of AprocitentanReference
InflammationGeneral animal modelsReduction in renal inflammation. ahajournals.orgijsrtjournal.com
FibrosisGeneral animal modelsReduction in renal fibrosis. ahajournals.orgijsrtjournal.com
Vascular Remodeling & HypertrophyDOCA-salt ratsNon-significant reduction in left ventricular hypertrophy. tandfonline.comresearchgate.netdrugbank.com
Vascular Remodeling & HypertrophyGeneral animal modelsReduction in renal vascular hypertrophy. ahajournals.orgijsrtjournal.com

Comparative Studies of Aprocitentan's Biological Effects with Other Endothelin Receptor Antagonists in Preclinical Settings

Comparative preclinical studies have been conducted to understand the unique pharmacological profile of aprocitentan relative to other cardiovascular drugs, including other endothelin receptor antagonists and agents targeting the renin-angiotensin system (RAS). nih.govcdnsciencepub.comresearchgate.netdrugbank.com

In both DOCA-salt rats and SHR, the combination of aprocitentan with RAS blockers, such as valsartan (B143634) and enalapril (B1671234), resulted in a synergistic blood pressure-lowering effect. nih.govdrugbank.com This suggests a complementary mechanism of action between endothelin receptor antagonism and RAS inhibition. In contrast, the combination of the mineralocorticoid receptor antagonist spironolactone (B1682167) with RAS blockers showed only an additive effect on blood pressure reduction. researchgate.netdrugbank.com

Furthermore, in a model of hypertensive rats with sodium restriction and enalapril treatment, the addition of aprocitentan further lowered blood pressure without impairing renal function, an effect that contrasted with the addition of spironolactone. drugbank.com

While direct head-to-head preclinical comparisons with other dual endothelin receptor antagonists like bosentan (B193191) are not extensively detailed in the provided search results, it is noted that aprocitentan does not interfere with bile salt homeostasis, a concern associated with bosentan. nih.gov Additionally, the dual blockade of ETA and ETB receptors with aprocitentan is suggested to have a lower risk of fluid retention compared to selective ETA receptor antagonists. nih.govimrpress.com

Future Directions and Emerging Research Opportunities for Aprocitentan D4

Application of Aprocitentan (B1667571) D4 in Investigating Novel Drug-Drug Interaction Mechanisms in Preclinical Systems

The use of stable isotope-labeled compounds like Aprocitentan D4 is a powerful tool in preclinical drug-drug interaction (DDI) studies. symeres.com By incorporating deuterium (B1214612), a non-radioactive isotope of hydrogen, into the Aprocitentan molecule, researchers can differentiate it from its non-labeled counterpart using mass spectrometry. musechem.comscitechnol.com This allows for "co-administration" study designs where both the labeled and unlabeled drug are given simultaneously, enabling a more precise assessment of how one drug affects the metabolism and pharmacokinetics of the other.

In preclinical settings, this compound can be instrumental in elucidating complex DDI mechanisms. For instance, in vitro studies have shown that Aprocitentan can inhibit and induce certain cytochrome P450 (CYP) enzymes and is a substrate for transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). medcentral.comamazonaws.com Utilizing this compound alongside potential interacting drugs in preclinical models, such as animal models or advanced in vitro systems, can provide clearer insights into these interactions. For example, a study investigating the interaction between Aprocitentan and Rosuvastatin (B1679574), a BCRP substrate, found no clinically relevant impact on Rosuvastatin's pharmacokinetics, supporting the safe co-administration of drugs dependent on BCRP transport. nih.gov

Table 1: Investigated Drug Interactions with Aprocitentan

Interacting DrugInvestigated Enzyme/TransporterOutcomeReference
MidazolamCYP3A4No clinically relevant changes in pharmacokinetics. amazonaws.com
RosuvastatinBCRPNo clinically relevant effect on rosuvastatin pharmacokinetics. nih.gov nih.gov
Renin-Angiotensin System (RAS) BlockersNot specifiedAprocitentan enhances the blood pressure-lowering effects. nih.govspringermedizin.de nih.govspringermedizin.de

Advancements in Microdosing and Accelerator Mass Spectrometry (AMS) with Deuterated Compounds for Preclinical Investigations

Microdosing, the administration of sub-therapeutic doses of a drug, is a valuable technique in early drug development. researchgate.net When combined with highly sensitive analytical methods like accelerator mass spectrometry (AMS), it allows for the determination of a drug's pharmacokinetic profile in humans with minimal risk. nih.govnih.gov The use of deuterated compounds like this compound in such studies offers several advantages. aquigenbio.com

Deuterium labeling provides a stable, non-radioactive tracer that can be accurately quantified by AMS. aquigenbio.comscitechnol.com This approach can be more readily implemented in early preclinical and clinical studies compared to using radiolabeled compounds like Carbon-14, as it avoids concerns associated with radioactivity. openmedscience.comresearchgate.net AMS is sensitive enough to detect the extremely low concentrations of the labeled drug administered in a microdose, providing crucial data on absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

Recent advancements in AMS technology, including the direct coupling with high-performance liquid chromatography (HPLC), enhance its utility by allowing for the separation and quantification of metabolites from the parent drug. nih.gov This enables a more comprehensive understanding of a drug's metabolic fate at very low doses. The application of this compound in microdosing studies with AMS can provide early, precise human pharmacokinetic data, helping to de-risk and accelerate its development.

Development of Advanced In Vitro and Ex Vivo Models for this compound Research

The limitations of traditional two-dimensional (2D) cell cultures in predicting in vivo drug responses have spurred the development of more physiologically relevant three-dimensional (3D) cell culture and organ-on-a-chip models. labmanager.comupmbiomedicals.comdergipark.org.tr These advanced in vitro and ex vivo systems offer a more accurate platform for studying the efficacy, toxicity, and drug interaction potential of compounds like this compound.

3D cell culture models, such as spheroids and organoids, better replicate the complex cell-cell and cell-matrix interactions of native tissues. frontiersin.orgthe-scientist.com For this compound research, these models can be used to investigate its effects on specific cell types within a tissue-like environment, providing more predictive data on its pharmacological activity and potential off-target effects. labmanager.comupmbiomedicals.com

Organ-on-a-chip technology takes this a step further by creating microfluidic devices that mimic the structure and function of human organs. mdpi.comnih.govmdpi.com An "endothelium-on-a-chip" model, for instance, could be used to study the interaction of this compound with endothelial cells under physiological flow conditions, offering insights into its vascular effects. mdpi.comnih.gov These models are also invaluable for investigating drug-drug interactions in a more controlled and human-relevant context than animal models. labmanager.com

Table 2: Advanced In Vitro/Ex Vivo Models and Their Applications for this compound Research

Model TypePotential Application for this compoundKey AdvantagesReference
3D Spheroids/OrganoidsEfficacy and toxicity screening in a tissue-like context.More accurately reflects in vivo cell interactions and responses. frontiersin.orgthe-scientist.com labmanager.comupmbiomedicals.comdergipark.org.trfrontiersin.orgthe-scientist.com
Endothelium-on-a-ChipInvestigating vascular effects and endothelial interactions under flow.Mimics physiological microenvironment of blood vessels. mdpi.com mdpi.comnih.gov
Liver-on-a-ChipStudying metabolism and potential hepatotoxicity.Provides insights into human-specific metabolic pathways. labmanager.com labmanager.com
Multi-organ-ChipAssessing systemic effects and drug-drug interactions across different "organs".Allows for the study of inter-organ communication and its effect on drug disposition. frontiersin.org

Exploration of this compound in Mechanistic Studies of Endothelin System Dysfunction in Diverse Biological Contexts

The endothelin (ET) system, particularly the peptide endothelin-1 (B181129) (ET-1), plays a crucial role in vascular tone, blood pressure regulation, and the pathogenesis of various cardiovascular diseases. nih.govidorsia.commdpi.com Aprocitentan is a dual antagonist of both the ET-A and ET-B receptors, making it a valuable tool to probe the function of this system. idorsia.comfrontiersin.org The deuterated form, this compound, can be used as a tracer in mechanistic studies to investigate the role of the endothelin system in different disease states.

By using this compound in preclinical models of hypertension, such as the deoxycorticosterone acetate (B1210297) (DOCA)-salt rat model, researchers can precisely track the distribution and target engagement of the drug. nih.govfda.gov This can help to elucidate how endothelin receptor blockade modulates vascular function and blood pressure in salt-sensitive and other forms of hypertension. researchgate.net

Furthermore, the endothelin system is implicated in a range of other biological processes and pathologies beyond hypertension. mdpi.com this compound can be employed in diverse biological contexts to explore the role of endothelin dysfunction. For example, it could be used in models of kidney disease, pulmonary hypertension, or even certain cancers where the endothelin system is thought to be dysregulated. These studies, facilitated by the unique properties of a stable isotope-labeled compound, will undoubtedly contribute to a deeper understanding of the multifaceted role of the endothelin system in health and disease.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating aprocitentan’s antihypertensive efficacy, and what methodological considerations justify their use?

  • Methodological Answer : DOCA-salt hypertensive rats (low-renin model) and spontaneously hypertensive rats (SHRs; normal-renin model) are validated preclinical models. DOCA-salt rats exhibit salt-sensitive hypertension with suppressed plasma renin activity (PRA), while SHRs retain PRA responsiveness. These models allow comparative assessment of aprocitentan’s dual endothelin receptor (ETA/ETB) antagonism under varying RAS activation states. Telemetric blood pressure (BP) monitoring in conscious animals ensures continuous, stress-free data collection. Dose-response studies should include single and repeated administrations to evaluate acute vs. sustained effects .

Q. How should pharmacokinetic (PK) studies for aprocitentan be designed to establish dosing regimens in human trials?

  • Methodological Answer : Phase I trials should incorporate single ascending dose (SAD) and multiple ascending dose (MAD) cohorts with healthy adults and elderly subjects. Key parameters include plasma concentration-time profiles, half-life (t½ ≈ 44 hours), dose proportionality, and accumulation ratios. Steady-state assessments (e.g., Day 8) and stratification by age, sex, and fed/fasted conditions ensure generalizability. Pharmacodynamic (PD) markers like plasma endothelin-1 (ET-1) levels (>25 mg doses) reflect ETB receptor blockade .

Q. What safety endpoints are critical in early-phase aprocitentan trials, and how should they be monitored?

  • Methodological Answer : Prioritize electrocardiogram (ECG) monitoring (QTc interval), body weight changes (linked to fluid retention), and renal function markers (creatinine, electrolytes). Exposure-response analyses should correlate plasma drug levels (up to 10 µg/mL) with adverse events. Time-matched ECG analysis minimizes circadian confounding .

Q. How is aprocitentan’s receptor selectivity quantified, and what assays validate its dual ETA/ETB antagonism?

  • Methodological Answer : Radioligand binding assays (e.g., competitive inhibition with ¹²⁵I-ET-1) determine IC₅₀ values for ETA vs. ETB receptors. Functional assays, such as ET-1-induced vasoconstriction in isolated arteries, confirm potency. In vivo validation includes BP reduction in ET-1 infusion models .

Advanced Research Questions

Q. What mechanisms underlie aprocitentan’s synergistic efficacy with RAS blockers in resistant hypertension models?

  • Methodological Answer : In DOCA-salt rats, aprocitentan combined with valsartan (angiotensin II receptor blocker) or enalapril (ACE inhibitor) produces synergistic BP reduction by targeting complementary pathways: ET system hyperactivity (aprocitentan) and RAS overactivation (RAS blockers). Renal vascular resistance and left ventricular hypertrophy are secondary endpoints. Contrast with additive effects of spironolactone to differentiate mineralocorticoid vs. ET pathways .

Q. How can researchers address contradictory efficacy data between low-renin (DOCA-salt) and normal-renin (SHR) models?

  • Methodological Answer : Conduct comparative transcriptomics/proteomics of renal and vascular tissues to identify renin-status-dependent ET receptor expression patterns. Mechanistic studies using ET receptor subtype-specific antagonists (e.g., ETA-selective vs. dual blockers) clarify pathway dominance. Statistical models should account for covariates like sodium sensitivity .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in aprocitentan trials?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) quantifies inter-individual variability in PK/PD responses. Bayesian hierarchical models assess subgroup differences (e.g., elderly vs. adults). For skewed data, non-parametric tests (e.g., Wilcoxon signed-rank) or bootstrapping improve robustness .

Q. How should researchers optimize experimental protocols to minimize confounding in chronic hypertension studies?

  • Methodological Answer : Standardize sodium intake across cohorts to control for dietary effects on BP. Use littermate controls in rodent studies to reduce genetic variability. Blind treatment allocation and randomize dosing sequences to mitigate bias. Include washout periods between treatment arms .

Methodological Notes

  • Data Contradiction Analysis : When preclinical and clinical data conflict (e.g., rodent vs. human renal outcomes), employ translational biomarkers like urinary ET-1 excretion or vascular stiffness indices. Meta-regression of cross-species PK/PD correlations can identify extrapolation barriers .
  • Research Design : Align hypotheses with the "fit-for-purpose" paradigm: exploratory studies (mechanistic animal models) vs. confirmatory trials (human PK/safety). Use adaptive designs for dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.